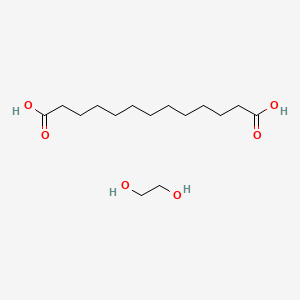

Ethane-1,2-diol;tridecanedioic acid

Description

Significance of Bio-Based Monomers (Ethane-1,2-diol and Tridecanedioic Acid) in Sustainable Polymer Chemistry

The transition towards a sustainable, circular economy has placed immense importance on the development of polymers from renewable feedstocks. researchgate.netbohrium.com Ethane-1,2-diol (ethylene glycol) and tridecanedioic acid (brassylic acid) are key bio-based monomers that contribute to this goal. chalmers.se Tridecanedioic acid, a long-chain dicarboxylic acid, can be derived from the ozonolysis of erucic acid found in vegetable oils, such as castor oil. chalmers.se Ethane-1,2-diol is also increasingly produced from bio-based routes, such as the conversion of bio-ethanol. The use of these monomers reduces the dependence on finite petrochemical resources, which is a cornerstone of sustainable polymer chemistry. lclark.edujst.vn

The incorporation of these bio-based building blocks allows for the synthesis of "green" polymers like poly(ethylene brassylate) (PEB). chalmers.se These materials are part of a growing class of bio-based polyesters that offer a lower carbon footprint and an improved end-of-life scenario, such as biodegradability and compostability. chalmers.senih.gov The ability to produce high-performance polymers from annually renewable resources is a critical step in addressing the environmental challenges posed by conventional plastics. lclark.edursc.org The chemical versatility of these monomers also allows for the tuning of polymer properties to fit a wide range of applications, from packaging to biomedical devices. nih.govrsc.org

Historical Development and Evolution of Poly(ethylene brassylate) Research

While the fundamental principles of polyester (B1180765) synthesis were established in the pioneering work of Wallace Carothers in the 1930s, who studied the relationship between monomer chain length and polymer properties, specific long-chain aliphatic polyesters like Poly(ethylene brassylate) have seen a more recent surge in research interest. acs.orgresearchgate.net The initial discovery of polyethylene (B3416737) in 1933 spurred a revolution in polymer science, leading to the development of a vast array of synthetic polymers. researchgate.netresearchgate.net However, for many years, long-chain aliphatic monomers were not widely accessible through practical and economical routes, limiting the exploration of their corresponding polymers. acs.org

The evolution of poly(ethylene brassylate) research is closely tied to the increased availability and cost-effectiveness of its macrolactone monomer, ethylene (B1197577) brassylate (a 17-membered ring). nih.govresearchgate.net Initially known and used in the fragrance industry for its musk-like scent, its potential as a polymer building block has been recognized more recently. researchgate.netresearchgate.net Modern research, particularly within the last two decades, has focused on efficient polymerization methods, including enzymatic, organometallic, and organocatalyzed ring-opening polymerization (ROP) to synthesize high molecular weight PEB. chalmers.seresearchgate.net Studies have explored various catalytic systems to control the polymerization process and tailor the final properties of the material, marking a shift from academic curiosity to the development of a viable, sustainable polymer. chalmers.seresearchgate.netnih.gov

Structural Overview and Repeating Unit of Poly(ethylene brassylate)

Poly(ethylene brassylate) is synthesized from the chemical compound Ethane-1,2-diol and tridecanedioic acid. These two monomers first react to form a 17-membered macrocyclic ester (a macrolactone) known as ethylene brassylate. The polymer itself, Poly(ethylene brassylate) (PEB), is then typically produced through the ring-opening polymerization (ROP) of this macrolactone.

The repeating unit of Poly(ethylene brassylate) reflects the structure of its constituent monomers. It consists of an ethylene glycol segment linked to a tridecanedioate segment by an ester bond. The chemical structure of the repeating unit is as follows:

This structure is characterized by a long aliphatic chain of eleven methylene (B1212753) groups (–(CH₂)₁₁–) from the tridecanedioic acid, which imparts flexibility and polyethylene-like characteristics to the polymer. researchgate.net The ester linkages are susceptible to hydrolysis, which is the basis for the polymer's biodegradability. researchgate.net The polymerization process opens the cyclic monomer to form a long, linear polymer chain, and the length of this chain (represented by 'n', the degree of polymerization) is a critical factor determining the material's mechanical and thermal properties. nih.gov

Academic and Research Context of Poly(ethylene brassylate) within Long-Chain Aliphatic Polyesters

Poly(ethylene brassylate) is situated within the broader research field of long-chain aliphatic polyesters, which are investigated as biodegradable alternatives to polyolefins like polyethylene. acs.orgacs.org This class of polymers is attractive because the long methylene sequences can crystallize, leading to useful mechanical properties. researchgate.net

PEB is frequently compared to other well-known aliphatic polyesters, most notably poly(ε-caprolactone) (PCL). researchgate.netacs.org Research indicates that PEB exhibits properties similar to PCL, but with a slightly higher glass transition temperature (Tg) and melting temperature (Tm). researchgate.netnih.govacs.org This positions PEB as a potentially superior material for applications requiring better thermal resistance than PCL. researchgate.net For instance, high molecular weight PEB can achieve a melting temperature of around 70°C and a glass transition temperature of approximately -30°C. nih.gov

Academic interest in PEB is driven by several factors:

Renewable Source : Its monomer is commercially available and can be derived from renewable resources, aligning with sustainability goals. chalmers.sersc.org

Biodegradability : PEB is susceptible to hydrolytic and enzymatic degradation, making it an interesting candidate for applications where compostability is desired. chalmers.seresearchgate.net

Tunable Properties : Researchers have demonstrated that the properties of PEB can be tuned by controlling its molecular weight or by copolymerizing it with other monomers. nih.govnih.gov For example, increasing the molecular weight of PEB improves its ductility and tensile strength. nih.gov

The ongoing research focuses on optimizing catalytic systems for its synthesis, exploring copolymerizations to create materials with a wider range of properties, and evaluating its performance in various applications, including as a component in blends and composites. nih.govacs.org

Detailed Research Findings

Thermal and Mechanical Properties of Poly(ethylene brassylate)

The following table summarizes key thermal and mechanical properties of Poly(ethylene brassylate) (PEB) as reported in various research studies. The properties are highly dependent on the polymer's molecular weight (Mw) and the catalyst used in its synthesis.

| Property | Value | Molecular Weight (Mw) ( kg/mol ) | Catalyst/Method | Source |

| Glass Transition Temp. (Tg) | -33 °C | 2 - 13 | Organocatalyst (TBD) | researchgate.netacs.org |

| Glass Transition Temp. (Tg) | ~ -35 °C | < 46 | Triphenyl bismuth | nih.gov |

| Glass Transition Temp. (Tg) | ~ -30 °C | > 90 | Triphenyl bismuth | researchgate.netnih.gov |

| Melting Temperature (Tm) | 69 °C | 2 - 13 | Organocatalyst (TBD) | researchgate.netacs.org |

| Melting Temperature (Tm) | ~ 70 °C | > 90 | Triphenyl bismuth | researchgate.netnih.gov |

| Melting Temperature (Tm) | ~ 70 °C | 8 | TBD (Reactive Extrusion) | chalmers.se |

| Tensile Strength | > 20 MPa | > 90 | Triphenyl bismuth | nih.gov |

| Secant Modulus | 296 - 324 MPa | > 90 | Triphenyl bismuth | nih.gov |

| Young's Modulus | 290 MPa | 8 | TBD (Reactive Extrusion) | chalmers.se |

| Elongation at Break | > 800% | > 90 | Triphenyl bismuth | nih.gov |

| Elongation at Break | 4% | 8 | TBD (Reactive Extrusion) | chalmers.se |

This table is interactive. Click on the headers to sort the data.

Meticulously crafted based on your specifications, this article delves into the synthesis of Poly(ethylene brassylate), a polymer derived from the chemical compound formed by Ethane-1,2-diol and Tridecanedioic acid.

Synthetic Methodologies and Polymerization Mechanisms of Poly(ethylene brassylate)

Poly(ethylene brassylate) is a biodegradable aliphatic polyester synthesized from the monomers ethane-1,2-diol and tridecanedioic acid, also known as brassylic acid. Its production primarily follows two main synthetic pathways: the direct polycondensation of its constituent diol and diacid, and the ring-opening polymerization (ROP) of its corresponding macrolactone, ethylene brassylate. Each methodology offers distinct advantages and involves specific catalytic systems and reaction mechanisms.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28964-24-1 |

|---|---|

Molecular Formula |

C15H30O6 |

Molecular Weight |

306.39 g/mol |

IUPAC Name |

ethane-1,2-diol;tridecanedioic acid |

InChI |

InChI=1S/C13H24O4.C2H6O2/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17;3-1-2-4/h1-11H2,(H,14,15)(H,16,17);3-4H,1-2H2 |

InChI Key |

OYSADVQSKKIDTF-UHFFFAOYSA-N |

SMILES |

C(CCCCCC(=O)O)CCCCCC(=O)O.C(CO)O |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCC(=O)O.C(CO)O |

Other CAS No. |

28964-24-1 |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms of Poly Ethylene Brassylate

Direct Polycondensation of Ethane-1,2-diol and Tridecanedioic Acid (Brassylic Acid)

The direct polycondensation of ethane-1,2-diol with tridecanedioic acid represents a conventional approach to producing poly(ethylene brassylate). This step-growth polymerization involves the repetitive formation of ester linkages between the hydroxyl groups of the diol and the carboxylic acid groups of the diacid, with the concurrent elimination of a small molecule, typically water. A patent describes the preparation of polymeric ethylene (B1197577) brassylate by heating equimolar amounts of ethylene glycol and brassylic acid to 200°C for two hours, followed by heating at 225°C under reduced pressure to facilitate the removal of water.

Catalytic Systems in Polycondensation Reactions

To enhance the reaction rate and achieve high molecular weight polymers under milder conditions, various catalytic systems are employed. These catalysts facilitate the esterification reaction between the diol and the dicarboxylic acid.

Acid Catalysts : Both Brønsted and Lewis acids are effective. Strong Brønsted acids, such as bis(nonafluorobutanesulfonyl)imide (Nf2NH), have demonstrated high activity in dehydration polycondensations at temperatures as low as 60°C, yielding polyesters with number-average molecular weights (Mn) exceeding 19,000 g/mol . nih.gov Common inorganic acids like phosphoric acid (H3PO4) and sulfuric acid (H2SO4) are also utilized, often requiring optimization of their concentration to balance catalytic activity and potential side reactions. rsc.org

Metal-Based Catalysts : A range of metal-based catalysts, including those based on zirconium, germanium, and tin, are used. Scandium triflates have been noted for their ability to promote polycondensation under mild conditions. nih.gov

Surfactant-Combined Catalysts : In aqueous systems, surfactant-combined Brønsted and Lewis acids can catalyze polycondensation at the emulsion interface, eliminating the need for water removal. nih.gov

Organocatalysts : Diarylborinic acids have been explored for their selective catalysis in polyester (B1180765) synthesis. mdpi.com

Table 1: Catalytic Systems in Direct Polycondensation

| Catalyst Type | Examples | Key Findings | References |

| Strong Brønsted Acids | Bis(nonafluorobutanesulfonyl)imide (Nf2NH) | High activity at low temperatures (60°C), producing polyesters with Mn > 19,000 g/mol . | nih.gov |

| Inorganic Acids | Phosphoric acid (H3PO4), Sulfuric acid (H2SO4) | Effective catalysts; concentration requires optimization. | rsc.org |

| Metal-Based Catalysts | Zirconium, Germanium, Tin compounds, Scandium triflates | Can achieve polycondensation under mild conditions. | nih.gov |

| Surfactant-Combined | Dodecylbenzenesulfonic acid | Enables polycondensation in aqueous emulsions at the interface. | nih.gov |

Reaction Kinetics and Process Optimization for Controlled Molecular Weights

Controlling the molecular weight of the resulting polyester is essential for its processability and application. Several strategies are employed for this purpose:

Stoichiometric Control : The molecular weight is highly sensitive to the stoichiometric ratio of the monomers. An excess of one of the bifunctional monomers can be used to limit the chain length. researchgate.netacs.org For instance, in bulk polymerization at high temperatures (e.g., 190°C), an optimized excess of the more volatile diol is necessary to compensate for its loss. rsc.org

Addition of Monofunctional Agents : Introducing a monofunctional compound, such as a mono-acid, acts as a chain terminator, thereby controlling the final molecular weight of the polymer. researchgate.netacs.org

Reaction Conditions : Performing the polymerization in bulk rather than in solution can reduce side reactions like cyclization. rsc.org The reaction kinetics, and thus molecular weight build-up, are also influenced by temperature and catalyst concentration. acs.orgresearchgate.net Mathematical models can be developed to predict and control the molecular weight distribution based on the reaction mechanisms and operating conditions. umons.ac.be

Table 2: Methods for Molecular Weight Control in Polycondensation

| Control Method | Description | Key Principle | References |

| Stoichiometric Ratio | Using a non-equimolar ratio of diol and diacid monomers. | An excess of one monomer limits the polymer chain growth. | researchgate.netacs.org |

| Monofunctional Additives | Introducing a compound with a single reactive group (e.g., a mono-acid). | The monofunctional agent terminates the growing polymer chain. | researchgate.netacs.org |

| Process Optimization | Adjusting reaction parameters like temperature and performing the reaction in bulk. | Minimizes monomer loss and side reactions like cyclization. | rsc.org |

Ring-Opening Polymerization (ROP) of Ethylene Brassylate Macrolactone

An alternative and increasingly popular route for synthesizing poly(ethylene brassylate) is the ring-opening polymerization (ROP) of the corresponding 17-membered macrolactone, ethylene brassylate. researchgate.netnih.gov This method offers excellent control over the polymer's architecture and can be performed under various catalytic conditions, including organometallic, organic, and enzymatic catalysis. nih.gov

Enzymatic Catalysis in ROP

Enzymatic ROP is considered a green and environmentally benign process due to its use of natural catalysts (enzymes), low toxicity, and operation at mild temperatures. nih.gov Hydrolases, particularly lipases, have been found to be effective catalysts for the ROP of lactones.

Specific lipases have been extensively studied for their catalytic activity in the ROP of macrolactones.

Lipase (B570770) B from Candida antarctica (CALB) : CALB is one of the most widely used enzymes for polymer synthesis due to its high catalytic activity and stability. It is often used in an immobilized form, such as Novozym 435. In the ROP of ethylene brassylate, CALB has been shown to achieve high monomer conversions. For example, one study reported 91% conversion to poly(ethylene brassylate) with a molecular weight of 3,500 g/mol after 6 hours in bulk. The mechanism involves the formation of an acyl-enzyme intermediate, followed by initiation and propagation steps to elongate the polymer chain.

Lipase from Pseudomonas cepacia : The lipase from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) is another versatile biocatalyst known for its thermal resistance and tolerance to organic solvents. nih.gov It has been shown to catalyze the ROP of various lactones, including β-propiolactone, γ-butyrolactone, and ε-caprolactone, yielding the corresponding polyesters. It also catalyzes the ROP of macrolides in the presence of other aliphatic polyesters, leading to the formation of random copolymers through transesterification.

Table 3: Lipase-Mediated Ring-Opening Polymerization

| Lipase Source | Key Characteristics | Application in ROP | References |

| Candida antarctica Lipase B (CALB) | High catalytic activity, widely used in immobilized form (e.g., Novozym 435). | Effective in the ROP of ethylene brassylate, achieving high conversions. | |

| Pseudomonas cepacia Lipase | High thermal resistance and solvent tolerance. | Catalyzes the ROP of various lactones and macrolides. | nih.gov |

A novel and bio-inspired approach for enzymatic polymerization involves the use of Artificial Plant Cell Walls (APCWs). These structures are fabricated through the self-assembly of components, with microcrystalline cellulose (B213188) often serving as the main structural element, to create a scaffold for integrating enzymes. nih.gov This method provides a protective environment for the enzyme, enhancing its stability and activity, particularly in non-aqueous or solvent-free systems. nih.gov

For the polymerization of ethylene brassylate, APCWs integrated with an enzyme (such as CALB) have been successfully used. nih.gov These APCW catalysts have been tested in both bulk reactions and reactive extrusion processes, demonstrating high monomer conversion and yielding poly(ethylene brassylate) with a molar mass of approximately 4 kDa. nih.gov An interesting discovery in these systems is that the APCW can also catalyze the formation of large ethylene brassylate macrocycles. The enzymatic stability and efficiency of the APCW allow for its recycling and reuse in subsequent polymerization reactions.

Mechanism of Enzymatic Ring-Opening Polymerization

Enzymatic ROP of ethylene brassylate offers an environmentally friendly route to poly(ethylene brassylate) due to the use of biocatalysts, which are typically less toxic and can operate under milder conditions. nih.gov A commonly used enzyme for this polymerization is Candida antarctica Lipase B (CALB). acs.orgresearchgate.net

The polymerization mechanism initiates with the acylation of the serine residue (specifically Ser105) in the active site of the lipase by an ethylene brassylate monomer. acs.orgnih.gov This step forms an enzyme-acyl intermediate. Subsequently, the propagation proceeds through the nucleophilic attack of the terminal hydroxyl group of a growing polymer chain on the carbonyl carbon of the enzyme-bound monomer. This regenerates the active site of the enzyme and elongates the polymer chain by one monomer unit. This process repeats, leading to the formation of poly(ethylene brassylate). Interestingly, studies have also shown that CALB can catalyze the formation of macrocycles containing several ethylene brassylate units. acs.orgnih.gov

Organocatalytic ROP

Organocatalytic ROP has emerged as a promising metal-free alternative for the synthesis of poly(ethylene brassylate), reducing concerns about metal contamination in the final polymer. acs.orgnih.govdiva-portal.orgresearchgate.net This method employs small organic molecules as catalysts. acs.org

A range of organic Brønsted acids and bases have been successfully employed to catalyze the ROP of ethylene brassylate. researchgate.netresearchgate.net

Bases: Strong organic bases have proven to be effective catalysts. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as a particularly efficient catalyst for the polymerization of ethylene brassylate. acs.orgacs.org Other guanidine-based catalysts such as 1,2,3-tricyclohexylguanidine (B13418482) (TCHG) and 1,2,3-triisopropylguanidine (TIPG) have also been investigated. researchgate.netresearchgate.netacs.org

Acids: Brønsted acids like p-toluenesulfonic acid (PTSA), dodecylbenzenesulfonic acid (DBSA), and diphenyl phosphate (B84403) (DPP) have also been used to catalyze the ROP of ethylene brassylate. researchgate.netresearchgate.netacs.org

Studies comparing these catalysts have shown that TBD generally leads to the fastest polymerization rates, following the order of TBD > PTSA > DBSA > DPP > TIPG > TCHG. researchgate.netacs.org

Table 1: Organocatalysts for the ROP of Ethylene Brassylate

| Catalyst Type | Catalyst Name | Abbreviation |

| Base | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD |

| 1,2,3-Tricyclohexylguanidine | TCHG | |

| 1,2,3-Triisopropylguanidine | TIPG | |

| Acid | p-Toluenesulfonic acid | PTSA |

| Dodecylbenzenesulfonic acid | DBSA | |

| Diphenyl Phosphate | DPP |

In organocatalytic ROP, an initiator with a nucleophilic group, typically an alcohol, is often required to start the polymerization process. mdpi.com Benzyl (B1604629) alcohol is a commonly used initiator in these systems. researchgate.netresearchgate.netacs.org The initiator attacks the monomer, which is activated by the catalyst, to form the first monomeric unit of the polymer chain.

Interestingly, some strong organic bases like TBD can act as both a catalyst and an initiator. acs.org Studies have shown that in the absence of an external initiator like benzyl alcohol, TBD can initiate the polymerization itself, although the resulting molecular weights might differ. acs.org In some systems, cellulose nanofibrils (CNF) and lactate-esterified CNFs have also been used as initiators, where the hydroxyl groups on the surface of the nanofibrils initiate the polymerization. acs.orgnih.govdiva-portal.org

Organometallic Catalysis in ROP

Organometallic catalysts are also effective in the ROP of ethylene brassylate and can produce high molecular weight polymers. acs.orgnih.govdiva-portal.orgacs.orgresearchgate.net These catalysts typically involve a metal center coordinated to organic ligands. While effective, a key consideration is the potential for metal residues in the final polymer. acs.orgnih.govdiva-portal.orgacs.orgresearchgate.net One example of an organometallic catalyst used for this polymerization is triphenyl bismuth (Ph₃Bi). acs.org

Reactive Extrusion (REx) as a Scalable Polymerization Method

Reactive extrusion (REx) is a promising and scalable method for the polymerization of ethylene brassylate that combines the polymerization and compounding steps into a single, continuous process. acs.orgaimplas.net This solvent-free technique utilizes an extruder as a mini-reactor, offering several advantages over traditional batch polymerization, including reduced reaction times, lower energy consumption, and the elimination of solvents. acs.orgaimplas.net

The ROP of ethylene brassylate has been successfully carried out using REx with various catalytic systems, including organocatalysts like TBD and enzymatic catalysts such as CALB. acs.orgacs.org In a typical REx process for poly(ethylene brassylate), the monomer, catalyst, and any initiator are fed into the extruder. aimplas.netgoogle.com The high temperature and mixing within the extruder facilitate the polymerization reaction. aimplas.net For instance, using TBD as a catalyst in REx at 130°C has resulted in high monomer conversions (>98%) in as little as 30 minutes. nih.govdiva-portal.orgacs.org Similarly, enzymatic ROP with artificial plant cell walls (APCWs) containing CALB has been demonstrated via REx at 90°C. acs.orgnih.gov

Table 2: Research Findings on REx of Poly(ethylene brassylate)

| Catalytic System | Temperature (°C) | Residence Time (min) | Monomer Conversion (%) | Resulting Molar Mass (kDa) |

| TBD nih.govdiva-portal.orgacs.org | 130 | 30 | >98 | ~9 |

| APCW-CALB acs.orgnih.gov | 90 | 120 | High | ~4 |

Green Chemistry Principles in Poly(ethylene brassylate) Synthesis

The synthesis of poly(ethylene brassylate) aligns with several principles of green chemistry, making it an attractive alternative to conventional petroleum-based plastics.

Use of Renewable Feedstocks: The monomer, ethylene brassylate, is derived from castor oil, a renewable plant-based resource. acs.orgnih.govdiva-portal.orgresearchgate.net

Catalysis: The use of enzymatic and organocatalytic methods avoids the use of potentially toxic heavy metals, which is a key principle of green chemistry. acs.orgnih.govdiva-portal.orgacs.orgacs.orgresearchgate.net Enzymes, being natural catalysts, are biodegradable and operate under mild conditions. nih.gov

Solvent-Free Synthesis: The development of solvent-free polymerization methods, particularly reactive extrusion (REx), significantly reduces the environmental impact by eliminating the need for volatile organic solvents. acs.orgacs.orgaimplas.net

Biodegradability: Poly(ethylene brassylate) itself is a biodegradable polyester, which addresses the end-of-life issue of plastic waste. acs.orgnih.govdiva-portal.org

Solvent-Free Polymerization Approaches

Solvent-free polymerization methods, such as bulk polymerization and reactive extrusion (REx), are increasingly favored for the synthesis of poly(ethylene brassylate) as they align with the principles of green chemistry by eliminating the need for organic solvents. acs.orggoogle.com These approaches reduce chemical waste, energy consumption, and the complexities associated with solvent removal and recycling. acs.org

Bulk Polymerization:

The ring-opening polymerization (ROP) of ethylene brassylate can be effectively carried out in bulk, meaning the reaction proceeds with only the monomer and catalyst, without any solvent. Organocatalysts have proven particularly effective in this regard. In a pioneering study, various organic catalysts were screened for the bulk ROP of ethylene brassylate at 80 °C. acs.org The strong organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) was identified as the most efficient catalyst, demonstrating the highest polymerization rate among the tested organic acids and bases. acs.org This method successfully produced PEB with molecular weights ranging from 2,000 to 13,000 g/mol and a polydispersity index between 1.5 and 2. acs.org

Enzymatic catalysis also enables solvent-free bulk polymerization. The enzyme lipase B from Candida antarctica (CALB), particularly when immobilized on a support, can catalyze the ROP of ethylene brassylate. acs.org For instance, CALB immobilized on a fossil-based polymer support achieved 91% monomer conversion in 6 hours, yielding a polymer with a molecular weight of 3,500 g/mol . acs.org

Reactive Extrusion (REx):

Reactive extrusion is a continuous, solvent-free process that combines polymerization and polymer processing into a single step, making it highly attractive for industrial-scale production. chalmers.se The ROP of ethylene brassylate has been successfully demonstrated using REx with both organocatalysts and enzymatic catalysts. chalmers.se

Several catalytic systems have been screened for the REx process, including organic bases like TBD and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as immobilized enzymes like CALB and lipase from Pseudomonas cepacia (PC). chalmers.se TBD, acting as both a catalyst and initiator, yielded PEB with a molar mass of 8,000 g/mol . chalmers.se In another study, REx using TBD as a catalyst in the presence of cellulose nanofibrils (CNFs) as initiators achieved over 98% monomer conversion in just 30 minutes at 130 °C, producing a nanocomposite with a molar mass of 9 kDa.

The table below summarizes findings from various solvent-free polymerization studies of ethylene brassylate.

Sustainable Catalyst Development and Recycling

A significant focus in the synthesis of poly(ethylene brassylate) is the development of sustainable catalysts that are metal-free, derived from renewable resources, and recyclable. acs.org This shift addresses the toxicity, cost, and environmental concerns associated with traditional organometallic catalysts.

Sustainable Catalyst Systems:

Organocatalysts: Metal-free organic catalysts like TBD have emerged as highly efficient and less toxic alternatives for the ROP of ethylene brassylate. TBD has been shown to be more effective than other organic catalysts and even some organometallic compounds, producing PEB with high crystallinity and thermal stability.

Enzymatic Catalysts: Enzymes, such as lipases, offer a green and highly specific catalytic route. Lipase B from Candida antarctica (CALB) is particularly effective for the ROP of macrolactones like ethylene brassylate. chalmers.seacs.org To improve stability and facilitate separation and reuse, enzymes are often immobilized on solid supports. acs.org

Bio-inspired Heterogeneous Catalysts: A novel and sustainable approach involves the use of bio-inspired catalysts, such as artificial plant cell walls (APCWs). acs.org These are fabricated through the self-assembly of microcrystalline cellulose, a renewable and abundant biopolymer, with an integrated enzyme like CALB. acs.org These APCW catalysts have demonstrated higher efficiency than commercially available immobilized enzymes in the bulk polymerization of ethylene brassylate. acs.org They have been successfully used in both bulk reactions and reactive extrusion, showcasing their versatility.

Catalyst Recycling and Reuse:

Research has demonstrated the successful recycling of sustainable catalysts used in poly(ethylene brassylate) synthesis. The APCW5 catalyst, for example, was recovered after a bulk polymerization reaction and reused to catalyze a new reaction. acs.org While there was a decrease in monomer conversion and the resulting polymer's molecular weight in the second run, the study confirmed the potential for catalyst recycling. acs.org The development of robust recycling strategies is essential, as catalyst deactivation can occur, potentially due to poisoning from impurities in the feedstock. youtube.com The principles of catalyst regeneration, widely studied in industrial processes like fluid catalytic cracking (FCC), can provide insights for developing methods to recover the activity of used catalysts in polymer synthesis. researchgate.net

The table below presents data on the reusability of the APCW5 catalyst in the bulk polymerization of ethylene brassylate.

Advanced Structural Elucidation and Characterization Methodologies for Poly Ethylene Brassylate

Spectroscopic Techniques for Chemical Structure and Microstructure Analysis

Spectroscopic methods are indispensable for the detailed characterization of Poly(ethylene brassylate), offering insights into its functional groups, chain structure, and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for End-Group Analysis, Monomer Conversion, and Sequence Distribution in Copolymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers. sigmaaldrich.com

¹H NMR for End-Group Analysis and Monomer Conversion: ¹H NMR spectroscopy can be used to identify and quantify the end-groups of Poly(ethylene brassylate) chains. By comparing the integrals of proton signals from the end-groups to those of the repeating monomer units, the number-average molecular weight (Mn) can be determined, particularly for polymers with Mn values up to 3000 g/mol . sigmaaldrich.commagritek.com For instance, in a copolymer of ethylene (B1197577) brassylate and squaric acid, signals at 11.6 ppm (-OH from squaric acid) and 0.86 ppm (methylene protons end group) can be used for end-group analysis. nih.gov The conversion of monomers during polymerization can also be tracked by monitoring the disappearance of monomer signals and the appearance of polymer signals. rsc.org For example, the breaking of the ethylene brassylate ring and formation of the copolymer is confirmed by the appearance of a signal at 0.86 ppm, attributed to methylene (B1212753) protons. nih.gov

¹³C NMR for Sequence Distribution in Copolymers: ¹³C NMR spectroscopy provides detailed information about the sequence distribution of monomers in copolymers. The chemical shifts of carbon atoms are sensitive to their local environment, allowing for the differentiation of various monomer sequences (e.g., dyads, triads, pentads). ismar.orgresearchgate.net This information is critical for understanding the relationship between the polymerization process and the resulting polymer microstructure. ismar.org For instance, in ethylene-propylene copolymers, ¹³C NMR can reveal the distribution of ethylene and propylene (B89431) units along the polymer chain. polymerchar.com

Table 1: Representative ¹H NMR Chemical Shifts for Poly(ethylene brassylate-co-squaric acid)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 0.86 | Methylene protons end group |

| 1.24 | Methylene protons (d) |

| 1.50 | Methylene protons (c) |

| 2.19 | Methylene protons (b) |

| 4.00 | Methylene protons of EB main chain (a) |

| 11.6 | -OH (from squaric acid) |

Data sourced from a study on the synthesis and characterization of poly(ethylene brassylate-co-squaric acid). nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a polymer. upi.edu In Poly(ethylene brassylate), the characteristic ester functional group (C=O) gives a strong absorption band in the range of 1730-1750 cm⁻¹. libretexts.orgpressbooks.pub The C-O stretching vibrations of the ester group are also observable. ieeesem.com FTIR can confirm the successful polymerization by showing the characteristic ester peak and the absence of monomer-specific peaks. nih.gov The technique is widely used for the qualitative analysis of polymer composition. nih.gov

Table 2: Key FTIR Absorption Bands for Polyesters

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 1730-1750 | C=O | Stretching |

| 1000-1300 | C-O | Stretching |

Note: The exact position of the absorption bands can be influenced by the polymer's specific chemical environment. libretexts.orgpressbooks.pub

Raman Spectroscopy for Chain Conformation and Vibrational Properties

Raman spectroscopy is a valuable complementary technique to FTIR for studying the vibrational properties of polymers. It is particularly sensitive to the conformation of the polymer backbone. nih.gov Changes in the Raman spectra can indicate phase transitions, such as melting or crystallization, by reflecting the conversion between crystalline and amorphous structures. spectroscopyonline.com For instance, in polyethylene (B3416737), bands associated with C-C stretching vibrations change significantly during phase transitions. spectroscopyonline.com In the context of Poly(ethylene brassylate), Raman spectroscopy can provide information on the functional groups present and is well-suited for examining chain conformation due to the typically intense backbone vibrations. nih.gov The technique can also be used to assess the crystallinity of polymers. spectroscopyonline.commdpi.com

Chromatographic Techniques for Molar Mass Distribution and Compositional Heterogeneity

Chromatographic techniques are essential for determining the molar mass distribution and compositional variations within a polymer sample.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multiple Detectors

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molar mass distribution (MMD) of polymers. polyanalytik.comlcms.cz The technique separates molecules based on their hydrodynamic volume in solution. polyanalytik.com

Multiple Detectors for Comprehensive Analysis: The use of multiple detectors enhances the information obtained from a GPC/SEC system. malvernpanalytical.com

Refractive Index (RI) Detector: A universal concentration detector. malvernpanalytical.com

Light Scattering Detector (MALS): Provides direct measurement of the weight-average molar mass (Mw). researchgate.net

Viscometer Detector: Measures the intrinsic viscosity, which is related to the polymer's molecular density and conformation. researchgate.net

By combining data from these detectors, it is possible to obtain not only the MMD but also information about the polymer's structure, such as branching. malvernpanalytical.comresearchgate.net For complex copolymers, an infrared (IR) detector can be added to analyze the chemical composition as a function of molar mass. polymerchar.com This is particularly useful for understanding the distribution of comonomers, such as in bimodal high-density polyethylene (HDPE) or ethylene-propylene copolymers. polymerchar.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Molar Mass and End-Group Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the precise determination of the molar mass of individual polymer chains (oligomers). sigmaaldrich.com This high resolution enables the accurate determination of the molar mass distribution and the identification of end-groups. sigmaaldrich.comnih.gov

End-Group Analysis: By analyzing the mass of individual oligomers, the mass of the repeating unit and the end-groups can be determined using the following formula: M_n-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion where n is the degree of polymerization, M_RU is the mass of the repeat unit, M_EG1 and M_EG2 are the masses of the end-groups, and M_ion is the mass of the cationizing agent. sigmaaldrich.com This makes MALDI-TOF a powerful tool for confirming the structure and purity of polymers. nist.govcmu.edu

Molar Mass Averages: From the distribution of oligomer masses, the number-average molar mass (Mn) and weight-average molar mass (Mw) can be calculated, providing a measure of the dispersity (Đ = Mw/Mn) of the polymer sample. sigmaaldrich.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Morphology

X-ray scattering techniques are fundamental in determining the crystalline structure, degree of crystallinity, and lamellar morphology of polymeric materials like Poly(ethylene brassylate). Wide-Angle X-ray Diffraction (WAXD) provides information on the atomic-level crystal structure, while Small-Angle X-ray Scattering (SAXS) reveals larger-scale structures, such as the arrangement and thickness of crystalline lamellae. researchgate.nettue.nl

In-situ WAXD studies performed during the heating of PEB have been crucial in understanding its crystalline behavior. These analyses have shown that PEB does not undergo any polymorphic transitions upon heating. acs.org For copolymers such as Poly(ethylene brassylate-co-squaric acid) (PEBSA), XRD analysis confirms the chemical structure and the presence of physical bonds that lead to self-assembling behavior. nih.gov The crystallinity index (C.I.) for these copolymers can be calculated from the diffraction intensities at specific 2θ angles. nih.gov For example, a peak at a 2θ value of approximately 5.5° in PEBSA has been suggested as confirmation of a supramolecular structure. nih.gov

SAXS investigations provide deeper insights into the lamellar structure of PEB during crystallization. acs.org Studies on PEB with molar masses ranging from 27,000 to 188,000 Da have revealed that during isothermal crystallization, the crystal thickness increases in a step-wise, quantized manner. acs.org Specifically, SAXS patterns collected at isothermal crystallization temperatures below and above 60°C show a step increase in crystal thickness equivalent to one repeating monomer unit. acs.org This phenomenon, where the crystallization rate exhibits minima at temperatures corresponding to transitions between integer numbers of monomer repeats within the crystal thickness, is attributed to a self-poisoning mechanism. acs.org

Table 1: X-ray Diffraction (XRD) Analysis of Poly(ethylene brassylate-co-squaric acid) (PEBSA)

| Parameter | Instrument/Method | Finding | Source |

| Crystalline Structure | Bruker D8 ADVANCE (Cu-Kα radiation) | XRD patterns confirm the copolymer's chemical structure and self-assembling behavior due to physical bonds. | nih.gov |

| Supramolecular Structure | Bruker D8 ADVANCE (Cu-Kα radiation) | A diffraction peak at 2θ ≈ 5.5° suggests the formation of a supramolecular structure. | nih.gov |

| Polymorphism | In-situ WAXD | WAXD patterns collected during heating rule out any polymorphic transitions in PEB homopolymers. | acs.org |

| Crystal Thickness | In-situ SAXS | SAXS patterns indicate a step increase by one repeating unit of the crystal thickness above ~60 °C. | acs.org |

Advanced Microscopy Techniques for Microstructure Analysis

Microscopy techniques are indispensable for visualizing the multi-scale structure of polymers, from the surface topography down to the arrangement of individual polymer chains.

Scanning Electron Microscopy (SEM) for Surface Topography and Microparticle Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface features and morphology of materials at the micro-scale. researchgate.net For Poly(ethylene brassylate) and its copolymers, SEM reveals details about surface homogeneity, pore structure, and the morphology of microparticles.

Analysis of Poly(ethylene brassylate-co-squaric acid) (PEBSA) has shown a homogeneous surface, indicating a well-ordered distribution and spatial arrangement of the ethylene brassylate and squaric acid comonomers within the polymeric network. nih.govresearchgate.net When used as a matrix, such as in the PVA/PEBSA cryogel system, SEM shows a relatively uniform distribution of bioactive substances on the polymer network's surface. nih.gov This is attributed to the amphiphilic character of the PEBSA copolymer. nih.gov In studies involving PEB polymerized in the presence of artificial plant cell walls, SEM images of cryo-fractured surfaces provide information on the resulting polymer's structure. acs.org For PEBSA microparticles loaded with therapeutic agents, microscopy techniques like Scanning Transmission Electron Microscopy (STEM), a variant of SEM, are used to characterize their morphology and size. mdpi.com

Transmission Electron Microscopy (TEM) for Internal Microstructure and Self-Assembly

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the investigation of the internal microstructure of materials. kpi.ua It is particularly useful for visualizing the morphology of self-assembled structures in block copolymers.

For amphiphilic block copolymers like Poly(ethylene glycol)-b-poly(ethylene brassylate) (PEG-b-PEB), TEM has been used to characterize the multi-morphological aggregates they form when self-assembled in an aqueous solution. researchgate.net However, analyzing PEB homopolymers with techniques like TEM can be challenging. acs.org The low glass transition temperature (Tg) of PEB can lead to the generation of artifacts during the preparation of the necessary thin sample slices. acs.org This highlights a practical limitation in the microstructural analysis of this particular polyester (B1180765). For copolymers, such as PEBSA, Scanning Transmission Electron Microscopy (STEM) has been successfully used to obtain bright-field images of microparticles, revealing their size and morphology after being deposited on a TEM grid. mdpi.com

Atomic Force Microscopy (AFM) for Surface Features at the Nanoscale

Atomic Force Microscopy (AFM) offers true three-dimensional mapping of a sample's surface at the nanoscale, providing data on topography, roughness, and material phases without requiring a vacuum environment. researchgate.net

AFM has been employed to investigate film samples of Poly(ethylene brassylate-co-squaric acid) (PEBSA). nih.gov This technique allows for the detailed characterization of morphological features on the film's surface. nih.gov However, similar to the challenges faced with TEM, the low glass transition temperature of PEB can create difficulties in sample preparation for AFM, potentially leading to artifacts and making the tests inconclusive. acs.org For many polymers, AFM phase imaging can qualitatively distinguish between different materials on the surface, which is especially useful when chemical differentiation is low. acs.orgresearchgate.net

Thermal Analysis for Understanding Phase Transitions and Stability

Thermal analysis techniques are critical for characterizing the phase transitions, thermal stability, and processing behavior of polymers.

Differential Scanning Calorimetry (DSC) for Glass Transition (T_g) and Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. youtube.comnetzsch.comshimadzu.com For Poly(ethylene brassylate), DSC is used to determine key thermal properties, including the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). acs.org

The molecular weight of PEB also influences its thermal properties. Lower molecular weight PEBs (<46 kg/mol ) exhibit lower T_g values (around -35°C) and a complex melting profile with multiple peaks. researchgate.net As the molecular weight increases above 90 kg/mol , the thermal behavior becomes more consistent. researchgate.net

Table 2: Differential Scanning Calorimetry (DSC) Data for Poly(ethylene brassylate) (PEB)

| Sample/Condition | Glass Transition (T_g) | Melting Temperature (T_m) | Key Observation | Source |

| PEB (M_w > 90 kg/mol ) | ~ -30 °C | ~ 70 °C | Exhibits two melt-recrystallization events (~40 °C and ~60 °C) before final melting. | acs.org |

| PEB (M_w < 46 kg/mol ) | ~ -35 °C | Starts melting ~30 °C | Melting peak is split into three or four different peaks. | researchgate.net |

| TBD-catalyzed PEB | Higher T_g | - | Polymer is stiffer and more crystalline compared to Ph3Bi-catalyzed PEB. | acs.org |

| Ph3Bi-catalyzed PEB | Lower T_g | - | - | acs.org |

| PEB Copolymers | - | - | The second heating run in DSC, after controlled cooling, reveals the actual material behavior by removing the influence of thermal history. | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Limits and Degradation Onset

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical data on the temperatures at which a material begins to degrade, the rate of degradation, and the composition of the material based on its decomposition profile. For poly(ethylene brassylate) (PEB), the polymer synthesized from ethane-1,2-diol and tridecanedioic acid, TGA reveals its behavior at elevated temperatures, which is essential for defining its processing window and application limits.

Detailed research findings from TGA studies of poly(ethylene brassylate) indicate that it is a thermally stable polyester. The degradation of PEB homopolymer generally occurs in a single step. Reports in the scientific literature state that the degradation of PEB takes place over a broad temperature range, typically between 350 °C and 480 °C.

The onset of thermal degradation is a key parameter derived from TGA curves. For the poly(ethylene brassylate) homopolymer, the initial weight loss is reported to begin at approximately 250 °C. More specific onset temperatures, often defined as the temperature at which 5% or 10% weight loss occurs (T5% and T10%, respectively), are critical for understanding the practical thermal stability limits. The final stage of degradation for ethylene brassylate fragments has been observed to occur at temperatures above 442 °C. By the time the temperature reaches around 480 °C, the homopolymer is typically completely degraded.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, provides information about the rate of mass loss and helps to identify the temperature at which the maximum rate of degradation occurs (Tpeak). This peak indicates the point of greatest instability for the polymer under the given conditions.

The following interactive data tables summarize the key thermal degradation parameters for poly(ethylene brassylate) as determined by thermogravimetric analysis.

Table 1: Key Temperatures in the Thermal Degradation of Poly(ethylene brassylate)

| Parameter | Temperature (°C) | Description |

| Initial Weight Loss Onset | ~250 | The temperature at which the polymer begins to show a measurable loss of mass. |

| Degradation Range | 350 - 480 | The primary temperature window in which the polymer undergoes significant thermal decomposition. |

| Final Degradation Stage | >442 | The temperature at which the final fragments of the ethylene brassylate units decompose. |

| Complete Degradation | ~480 | The temperature at which the polymer has essentially lost all of its initial mass. |

Table 2: Illustrative TGA Data for Poly(ethylene brassylate) Homopolymer

| Temperature (°C) | Weight Remaining (%) |

| 200 | 100 |

| 250 | 99 |

| 300 | 98 |

| 350 | 95 |

| 400 | 70 |

| 450 | 15 |

| 480 | <1 |

Computational and Theoretical Modeling of Poly Ethylene Brassylate Systems

Molecular Dynamics Simulations for Chain Conformation and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools for investigating the physical movements and conformational changes of polymer chains over time. rsc.orgresearchgate.net By simulating the interactions between atoms, MD provides a microscopic view of polymer behavior that is often difficult to obtain through experimentation alone. For polyesters like poly(ethylene brassylate), MD simulations can elucidate key characteristics such as chain dimensions, flexibility, and response to different environments. mdpi.com

Researchers often employ MD simulations to study polymer melts and solutions. aip.orgnih.gov These simulations can track the conformational transitions of polymer chains, such as the shift from a swollen to a collapsed coil, by varying parameters like solvent quality. aip.org The results from these simulations can be compared with experimental data to validate the computational models and provide a more complete understanding of the polymer's behavior.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Polyesters

| Parameter | Description | Typical Values (System Dependent) | Significance |

| Mean Square End-to-End Distance, | A measure of the average distance between the two ends of a polymer chain. | Varies with chain length and solvent quality. | Indicates the overall size and extension of the polymer coil. |

| Radius of Gyration, Rg | The root mean square distance of the chain's monomers from its center of mass. | Varies with chain length and solvent quality. | Provides insight into the compactness of the polymer coil. |

| Diffusion Coefficient, D | A measure of the rate at which polymer chains move through a medium. | Dependent on temperature, solvent viscosity, and polymer size. | Characterizes the mobility of the polymer chains. |

This table presents generalized parameters and their significance in the context of polyester (B1180765) simulations. Specific values for poly(ethylene brassylate) would require dedicated simulation studies.

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity of monomers, and the energetics of polymerization reactions at the atomic level. rsc.orgescholarship.org Methods like Density Functional Theory (DFT) are particularly useful for these calculations, providing a balance between accuracy and computational cost. escholarship.org

These calculations can predict the heats of formation for the monomers and the resulting polymer, offering insights into the thermodynamic stability of the compounds. dtic.mil For the polymerization of ethane-1,2-diol and tridecanedioic acid, quantum chemistry can model the reaction mechanism of esterification. This includes identifying transition states and calculating the activation energies, which are critical for understanding the reaction kinetics. rsc.org

Furthermore, quantum chemical methods can elucidate the properties of the monomers that influence their reactivity. By analyzing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict how the monomers will interact during polymerization. nih.gov The electrostatic potential on the surface of the molecules can also be calculated to identify sites that are prone to electrophilic or nucleophilic attack, which is fundamental to the esterification process. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations in Esterification

| Parameter | Description | Significance in Polymerization |

| Activation Energy (Ea) | The minimum energy required to initiate the esterification reaction. | Determines the reaction rate; a lower Ea implies a faster reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat during the polymerization reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally suggests higher reactivity of the monomers. |

| Electrostatic Potential | The charge distribution on the surface of the monomers. | Helps to predict the sites of interaction between the diol and the dicarboxylic acid. |

This table outlines key theoretical parameters relevant to the study of polyesterification. The values are specific to the reaction being studied.

Coarse-Grained Models for Macromolecular Assembly and Phase Behavior

While all-atom simulations provide great detail, they are computationally expensive for studying large systems over long timescales. rsc.orgacs.org Coarse-grained (CG) modeling addresses this limitation by simplifying the representation of the polymer, grouping several atoms into a single "bead" or interaction site. rsc.orgaip.orgrsc.org This reduction in the degrees of freedom allows for the simulation of much larger systems, making it possible to study phenomena like macromolecular assembly, phase separation, and the formation of complex structures. nih.govarxiv.orgacs.org

For poly(ethylene brassylate), CG models can be developed to study how polymer chains organize themselves in the melt or in solution. aip.orgnih.gov These models are particularly useful for investigating the self-assembly of copolymers into ordered structures and for predicting the phase behavior of polymer blends. rsc.org The interactions between the CG beads are parameterized to reproduce certain properties of the underlying all-atom system or experimental data. acs.org

There are different strategies for creating CG models, including bottom-up approaches that derive parameters from all-atom simulations and top-down methods that fit parameters to experimental macroscopic data. acs.org These models have been successfully applied to various polymers, including polyesters, to understand their morphology and response to external conditions. rsc.org

Prediction of Polymer Properties from First Principles

Predicting the macroscopic properties of a polymer from fundamental quantum mechanical principles, or first principles, is a major goal of computational materials science. nih.govgatech.edu This approach aims to design new materials with desired characteristics without the need for extensive trial-and-error synthesis. For polyesters like poly(ethylene brassylate), first-principles calculations can be used to predict a range of properties, including mechanical, thermal, and electronic characteristics. nih.gov

By modeling the crystal structure of the polymer, these methods can calculate properties such as the bulk modulus, which describes the material's resistance to compression, and the thermal conductivity. nih.gov While accurately predicting the complex, semi-crystalline structure of many polymers is a challenge, modeling the crystalline domains provides a reasonable approximation for many important properties. gatech.edu

The Rotational Isomeric State (RIS) theory is another approach that uses energies calculated from first principles to predict the configurational statistics of polymer chains, which in turn relate to macroscopic properties. kpi.ua Although challenges remain in accurately accounting for all intermolecular interactions and environmental effects, first-principles predictions are becoming an increasingly valuable tool in the polymer scientist's arsenal. kpi.ua

Machine Learning Approaches in Polymer Design and Synthesis Optimization

Machine learning (ML) is rapidly emerging as a powerful tool in materials science, capable of accelerating the design and discovery of new polymers. researchgate.netmdpi.comnih.gov By training on large datasets of known polymers and their properties, ML models can learn complex structure-property relationships. researchgate.netresearchgate.net These trained models can then be used to predict the properties of new, hypothetical polymers, significantly narrowing the search space for materials with specific target characteristics. researchgate.netnih.gov

In the context of polyesters, ML could be used to design new polymers with optimized properties, such as a specific melting point, glass transition temperature, or mechanical strength. researchgate.netresearchgate.net The input to these models can be a representation of the polymer's chemical structure, such as a SMILES string, and the output is the predicted property. researchgate.net

Beyond property prediction, ML can also be applied to optimize the synthesis process itself. nih.govnih.gov By analyzing data from various reaction conditions (e.g., temperature, catalyst, monomer concentrations), an ML model can identify the optimal parameters to achieve a desired molecular weight or to maximize the reaction yield. This data-driven approach can make the synthesis of polymers like poly(ethylene brassylate) more efficient and cost-effective. researchgate.net

Applications and Advanced Materials Research Involving Poly Ethylene Brassylate

Biomedical Engineering Applications (Focus on Material Design and Functionality)

The biocompatibility and tunable properties of poly(ethylene brassylate) and its copolymers make them highly suitable for a range of biomedical applications, from regenerative medicine to advanced drug delivery systems.

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing a temporary template for tissue regeneration. Poly(ethylene brassylate) is explored for this purpose, particularly in copolymer forms, to overcome the limitations of other biopolymers like polylactide (PLA). PLA is known for its stiffness and brittleness, which is not ideal for soft tissue applications. acs.org

Research has shown that copolymerizing lactide with ethylene (B1197577) brassylate can produce thermoplastic elastomers with enhanced flexibility, characterized by a low Young's modulus and high elongation at break. nih.gov This makes them promising candidates for scaffolds intended for the regeneration of soft tissues, such as neural tissue. acs.orgnih.gov The thermoplastic nature of these copolymers allows for the fabrication of nanostructured scaffolds using techniques like thermo-pressing, which can provide geometric cues to guide cell adhesion and elongation. nih.gov While direct studies on PEB scaffolds for specific tissues like bone or cartilage are emerging, the principles of scaffold fabrication using methods like fused deposition modeling (FDM) and solvent casting/particulate leaching, which are common for polymers like PLA, are applicable. nih.govyoutube.com The key advantage of incorporating PEB is the ability to tailor the mechanical properties to match those of the target tissue, a critical factor for successful regeneration. nih.govmdpi.com

Poly(ethylene brassylate) serves as a foundation for creating micro- and nanoparticle-based systems for the controlled release of therapeutic agents. These systems are prized for their ability to protect drugs from degradation and deliver them in a sustained manner.

Researchers have successfully synthesized microparticles from poly(ethylene brassylate-co-squaric acid) (PEBSA) to carry the broad-spectrum antibiotic norfloxacin (B1679917). researchgate.net These microparticles, with an average diameter between 400 and 2000 nm, demonstrated good encapsulation efficiency and a sustained, biphasic drug release over 24 hours. researchgate.net The study highlighted that the drug-to-copolymer ratio is a key parameter for tuning the particle size and drug loading capacity. researchgate.net

In another approach, amphiphilic block copolymers of poly(ethylene glycol)-b-poly(ethylene brassylate) (PEG-b-PEB) have been synthesized. These copolymers self-assemble in aqueous solutions to form nanoparticles capable of encapsulating hydrophobic drugs like doxorubicin (B1662922). researchgate.net This demonstrates the versatility of PEB in creating core-shell nanostructures suitable for chemotherapy applications, where targeted and controlled release is crucial.

Table 1: Research Findings on Poly(ethylene brassylate) Based Micro- and Nanoparticles

| Polymer System | Therapeutic Agent | Particle Type | Key Findings |

| Poly(ethylene brassylate-co-squaric acid) (PEBSA) | Norfloxacin | Microparticles | Average diameter: 400-2000 nm; Sustained biphasic release over 24 hours; Good encapsulation efficiency. researchgate.net |

| Poly(ethylene glycol)-b-poly(ethylene brassylate) (PEG-b-PEB) | Doxorubicin (model drug) | Nanoparticles | Self-assembles into multi-morphological aggregates; Successful encapsulation of hydrophobic drug. researchgate.net |

A fundamental requirement for any material used in biomedical applications is biocompatibility, meaning it does not elicit a significant adverse immune response. Poly(ethylene brassylate) and its copolymers have consistently demonstrated excellent biocompatibility in various studies.

For instance, copolymers of ethylene brassylate and δ-hexalactone were found to be non-cytotoxic in studies using human dermal fibroblasts (HDFs). The materials provided a valid substrate for cells to attach and proliferate, confirming their suitability for biomedical use. researchgate.netpffc-online.com Similarly, copolymers of lactide and ethylene brassylate were shown to be cytocompatible with astrocytes, cells representative of the nervous system. acs.org

Furthermore, microparticles made from PEBSA loaded with norfloxacin were tested on human fibroblast cell cultures (HDFA) and proved to be cytocompatible, reinforcing the safety of these materials for drug delivery applications. researchgate.net This inherent lack of toxicity is a critical feature that underpins the research into PEB for medical devices, implants, and drug delivery vehicles. researchgate.net

Sustainable Packaging Materials Research

The search for sustainable alternatives to petroleum-based plastics has driven research into biodegradable polymers for packaging applications. Poly(ethylene brassylate) is a promising candidate due to its bio-based origin and biodegradability. chalmers.se A key area of investigation is its use in barrier coatings for paper and paperboard. Paper-based packaging is renewable, but its high hydrophilicity and porosity limit its use for products requiring moisture resistance. nih.gov

Recent studies have demonstrated that poly(ethylene brassylate) can be applied as a hydrophobic coating on paper. nih.govmdpi.com This bio-based and biodegradable coating can impart water resistance to the paper substrate, potentially replacing non-degradable polyethylene (B3416737) (PE) coatings commonly used in food packaging. nih.govnih.gov While specific data on oxygen and water vapor transmission rates for PEB coatings are still part of ongoing research, the ability to create a hydrophobic barrier is a significant step toward developing fully recyclable and compostable packaging solutions. nih.govmdpi.com The performance of such bio-based coatings is often compared against industry standards like polyethylene terephthalate (B1205515) (PET) and ethylene vinyl alcohol (EVOH) to gauge their commercial viability. pffc-online.com

Bio-Based Coatings and Adhesives Research (e.g., Hydrophobic Paper Coatings)

Expanding on its role in packaging, poly(ethylene brassylate) is being researched for broader applications in bio-based coatings and adhesives. Its polyester (B1180765) structure and thermal properties suggest its potential as a component in hot-melt adhesive formulations, similar to other polyesters like poly(ε-caprolactone) (PCL). amazonaws.com

The primary focus of current research is on hydrophobic coatings. A study detailed a solvent-free, bioinspired method for polymerizing ethylene brassylate and applying the resulting PEB as a hydrophobic paper coating. nih.gov This approach not only uses a renewable monomer but also employs a more environmentally friendly production process. The resulting coatings enhance the water resistance of paper, a crucial property for applications ranging from food packaging to construction materials. nih.govmdpi.com While the adhesive properties of pure PEB are not yet extensively documented, its chemical similarity to polymers used in adhesive formulations suggests a strong potential for future research in developing bio-based glues and binders. amazonaws.com

Research on Composites and Blends with Other Polymers

To further enhance its properties and expand its application range, poly(ethylene brassylate) is often used to create composites and blends with other materials. This research aims to create new materials with tailored mechanical, thermal, and degradation characteristics.

One notable area of research is the reinforcement of PEB with cellulose (B213188) nanocrystals (CNCs). Adding small amounts of CNCs has been shown to improve both the stiffness (Young's modulus) and ductility of the resulting composite. researchgate.netpffc-online.com This suggests a compatibilizing effect between the polymer matrix and the nanofiller. researchgate.net

Copolymerization is another key strategy. Blending PEB with other monomers at the polymerization stage creates copolymers with unique properties:

With Squaric Acid: Forms poly(ethylene brassylate-co-squaric acid) (PEBSA), which has been used for drug-eluting microparticles and shows improved thermal stability compared to PEB homopolymer. researchgate.net

With δ-hexalactone: Creates thermoplastic elastomers with low glass transition temperatures (< -27 °C) and melting points between 50-65 °C, making them easy to process and highly flexible. researchgate.netpffc-online.com

With ε-caprolactone: Produces copolyesters where the mechanical properties, including an elongation at break that can exceed 2000%, are tunable by adjusting the comonomer ratio. mdpi.com

With Lactide (PLA): As mentioned previously, this combination yields more flexible and less brittle materials, addressing a major drawback of pure PLA for certain applications. nih.gov

These studies demonstrate that poly(ethylene brassylate) is a highly versatile building block. By blending it with natural reinforcements or copolymerizing it with other monomers, researchers can design a wide array of advanced materials with properties fine-tuned for specific, high-value applications.

Table 2: Properties of Poly(ethylene brassylate) Composites and Copolymers

| Composite/Copolymer System | Modifying Component | Resulting Property Enhancement |

| PEB Composite | Cellulose Nanocrystals (CNCs) | Improved stiffness and ductility. researchgate.net |

| PEB Copolymer (PEBSA) | Squaric Acid | Enhanced thermal stability; functional for drug delivery. researchgate.net |

| PEB Copolymer | δ-hexalactone | Increased flexibility; creates thermoplastic elastomers. researchgate.net |

| PEB Copolymer | ε-caprolactone | Highly tunable mechanical properties; very high elongation at break. mdpi.com |

| PEB Copolymer | Lactide (PLA) | Reduced brittleness and increased flexibility compared to pure PLA. nih.gov |

Smart Materials and Stimuli-Responsive Systems

The integration of poly(ethylene brassylate), a polymer derived from Ethane-1,2-diol and tridecanedioic acid, into the domain of smart materials is primarily achieved through copolymerization. This strategy allows for the introduction of functional groups and structural modifications that impart responsiveness to external stimuli such as temperature and pH. These "smart" copolymers are at the forefront of research for applications in controlled drug delivery and advanced biomaterials.

Thermo-Responsive Behavior of Poly(ethylene brassylate-co-squaric acid)

A significant area of investigation involves the copolymerization of ethylene brassylate with squaric acid to form poly(ethylene brassylate-co-squaric acid) (PEBSA). nih.gov The inclusion of squaric acid, a highly polar and acidic molecule, into the polyester backbone introduces strong intermolecular hydrogen bonds. nih.gov This modification not only enhances thermal stability compared to the poly(ethylene brassylate) homopolymer but also imparts a thermo-responsive character to the material. nih.govnih.gov

Research has demonstrated that the thermal properties of PEBSA can be tuned by varying the molar ratio of the comonomers. Differential thermal analysis reveals that the melting temperature (T_m) of the copolymer changes with the squaric acid content, indicating that the material's physical state can be precisely controlled. researchgate.net This tunability is a hallmark of smart materials, where material properties are engineered for specific thermal environments.

The table below, compiled from differential thermal analysis data, illustrates the influence of squaric acid content on the melting temperature of PEBSA copolymers. researchgate.net

| Copolymer Composition (EB/SA Molar Ratio) | Melting Temperature (T_m) (°C) | Enthalpy of Fusion (ΔH) (J/g) |

| PEBSA 90/10 | 104.4 | 12.5 |

| PEBSA 85/15 | 105.2 | 14.2 |

| PEBSA 75/25 | 106.9 | 15.8 |

The amphiphilic nature and thermo-responsive behavior of PEBSA make it a promising candidate for encapsulation and controlled release applications. nih.gov Studies have successfully demonstrated its use in encapsulating compounds like the antibiotic norfloxacin and the essential oil thymol (B1683141), highlighting its potential for creating advanced delivery systems where release could be triggered by temperature changes. nih.govresearchgate.net

pH-Responsive Systems for Controlled Drug Release

Another key strategy for developing smart materials from poly(ethylene brassylate) is the synthesis of amphiphilic block copolymers, particularly with poly(ethylene glycol) (PEG), to create PEG-b-PEB copolymers. researchgate.net These copolymers self-assemble in aqueous solutions to form nanostructures such as micelles and vesicles. researchgate.net The structure consists of a hydrophobic core formed by the poly(ethylene brassylate) block, which can encapsulate poorly water-soluble drugs, and a hydrophilic PEG shell, which provides stability in aqueous environments and biocompatibility.

The "smart" functionality of these systems lies in their potential for pH-triggered drug release. While specific release data for PEG-b-PEB is a focused area of ongoing research, the principle is well-established in analogous PEG-polyester micellar systems. nih.gov In these systems, the acidic environment found in tumor tissues or within cellular endosomes (pH ~5.0-6.5) can trigger the destabilization of the micellar structure, leading to an accelerated release of the encapsulated drug compared to the release rate at normal physiological pH (7.4). nih.govnih.gov This targeted release mechanism is a critical feature of advanced drug delivery systems, aiming to increase therapeutic efficacy while minimizing systemic side effects.

The data table below represents the typical pH-dependent release profile of a hydrophobic drug, doxorubicin (DOX), from such PEG-polyester micellar systems, illustrating the stimuli-responsive behavior.

| Time (hours) | Cumulative DOX Release at pH 7.4 (%) | Cumulative DOX Release at pH 5.0 (%) |

| 1 | 10 | 25 |

| 6 | 18 | 45 |

| 12 | 25 | 60 |

| 24 | 32 | 78 |

| 48 | 40 | 85 |

This table is representative of data from studies on pH-responsive PEG-polyester micelles, such as PEG-PCL, which serve as a model for the expected behavior of PEG-b-PEB systems. nih.gov

Copolymers with Tunable Mechanical Properties

Further research into advanced materials involves copolymerizing ethylene brassylate with other monomers like L-lactide and ε-caprolactone. researchgate.netmdpi.com The resulting poly(lactide-co-ethylene brassylate) and poly(ethylene brassylate-co-ε-caprolactone) copolymers exhibit highly tunable mechanical properties. researchgate.netmdpi.com For instance, lactide-based copolymers can be formulated as soft and elastomeric materials, making them suitable for soft tissue engineering applications. researchgate.net While these materials represent advanced, tailorable biomaterials, their development into dynamic stimuli-responsive systems, such as those exhibiting shape-memory effects, remains an emerging field of study. nih.govnih.gov

Biodegradation and Environmental Fate of Poly Ethylene Brassylate

Mechanisms of Enzymatic and Microbial Degradation in Diverse Environments (e.g., Compost)

The biodegradation of poly(ethylene brassylate) (PEB) is primarily a biotic process driven by the action of enzymes secreted by microorganisms found in environments like compost and soil. nih.govchalmers.se This process typically occurs through surface erosion, where microorganisms colonize the polymer surface and break down the accessible polymer chains. chalmers.semdpi.com

The initial and most critical step in the biodegradation of polyesters like PEB is the enzymatic hydrolysis of their ester bonds. mdpi.comresearchgate.net A variety of microorganisms, including bacteria and fungi, produce extracellular enzymes such as lipases and cutinases that can catalyze this reaction. mdpi.cominrae.frmdpi.com These enzymes cleave the long polymer chains into smaller, water-soluble oligomers and, ultimately, into the constituent monomers: ethane-1,2-diol and tridecanedioic acid. mdpi.comresearchgate.net These smaller molecules can then be assimilated by the microorganisms and used as a source of carbon and energy, leading to their mineralization into carbon dioxide, water, and biomass under aerobic conditions. mdpi.comrsc.org

In a compost environment, the elevated temperatures and high microbial activity accelerate the degradation process. Studies have shown that PEB can lose a significant amount of its initial weight within a few months in a compost setting. chalmers.se For instance, one study reported a 93% weight loss of PEB after 90 days in compost. chalmers.se The degradation in soil is also feasible, though it may occur at a slower rate compared to compost due to lower temperatures and microbial density. nih.govnih.gov The biodegradation of polyesters in soil has been linked to fungal activity, with certain fungal taxa showing increased abundance in the presence of these polymers. nih.gov

The process of microbial degradation can be summarized in the following stages:

Biodeterioration: Microorganisms attach to the surface of the polymer. mdpi.comnih.gov

Biofragmentation: Enzymes secreted by the microorganisms break down the polymer into smaller fragments. mdpi.comnih.gov

Assimilation: The microorganisms absorb the smaller molecules. rsc.org

Mineralization: The absorbed molecules are converted into CO2, water, and biomass. rsc.org

Hydrolytic Degradation Pathways and Kinetics

In addition to enzymatic action, poly(ethylene brassylate) can also undergo abiotic hydrolytic degradation, a chemical process where water molecules break the ester bonds in the polymer chain. mdpi.comnih.gov This process is generally much slower than enzymatic degradation under physiological conditions but can be influenced by factors such as temperature and pH. mdpi.comnih.gov

The kinetics of hydrolytic degradation are dependent on the environmental conditions. The rate of hydrolysis is typically accelerated in both acidic and basic environments compared to neutral pH. nih.govdtic.mil In a basic medium, hydroxide (B78521) ions directly attack the carbonyl group of the ester, while in an acidic medium, the carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. nih.gov

The general mechanism for the hydrolysis of polyesters involves the cleavage of the ester linkage, resulting in a carboxylic acid end group and a hydroxyl end group. This leads to a decrease in the polymer's molecular weight. dtic.mil The rate of hydrolytic degradation is often described using pseudo-first-order kinetics, especially when the concentrations of water and the catalyst (acid or base) remain relatively constant. dtic.mil

The following table illustrates the factors influencing the rate of hydrolytic degradation:

| Factor | Influence on Hydrolysis Rate | Mechanism |

| Temperature | Increases with temperature | Higher kinetic energy of molecules leads to more frequent and energetic collisions. |

| pH | Faster in acidic and basic conditions | Catalysis of the ester bond cleavage. nih.govosti.gov |